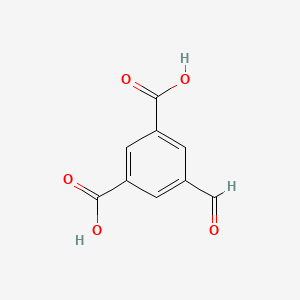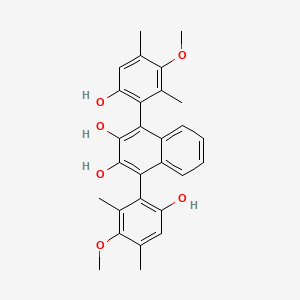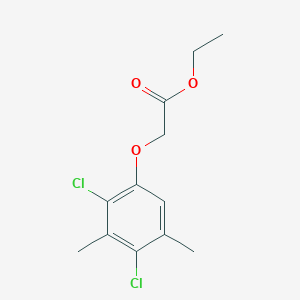
5-Formylisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formylisophthalic acid is an organic compound with the molecular formula C₉H₆O₅. It is a derivative of isophthalic acid, characterized by the presence of a formyl group (-CHO) at the 5-position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Formylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylisophthalic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
5-Methylisophthalic acid+Oxidizing agent→5-Formylisophthalic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic oxidation processes using supported metal catalysts (e.g., palladium or platinum) can be employed to achieve high yields and purity. These methods are optimized for large-scale production, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to 5-carboxyisophthalic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 5-hydroxymethylisophthalic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Hydroxymethylisophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Formylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins, due to its ability to form strong, durable polymers.
Mécanisme D'action
The mechanism by which 5-Formylisophthalic acid exerts its effects depends on the specific application and the chemical environment. In general, its reactivity is influenced by the electron-withdrawing nature of the formyl group, which affects the electron density of the aromatic ring and the carboxylic acid groups. This can lead to various interactions with molecular targets, such as enzymes or receptors, in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Terephthalic acid: Similar structure but with carboxylic acid groups at the 1,4-positions instead of 1,3-positions.
5-Methylisophthalic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
5-Formylisophthalic acid is unique due to the presence of the formyl group, which significantly alters its chemical properties and reactivity compared to other isophthalic acid derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H6O5 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
5-formylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Clé InChI |
INXZLJLREDVXKV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)






![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
